2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine
Overview
Description
“2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine” is a complex organic compound. It consists of a pyridine core, which is a basic heterocyclic organic compound with the chemical formula C5H5N. This pyridine core is substituted at the 2nd and 3rd positions with a chloromethyl group and a 4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl group respectively .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring are a chloromethyl group and a 4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl group .
Scientific Research Applications
Synthesis and Biological Activity
- 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine serves as a starting material in the synthesis of various compounds, exhibiting moderate to weak fungicidal and insecticidal activities. This compound was used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, highlighting its role in the development of bioactive compounds (Chen & Shi, 2008); (Chen & Shi, 2009).
Synthesis of Derivatives
- The compound is utilized in the synthesis of various derivatives, such as 3-(pyridin-2-yl)-1,2,4-triazole derivatives, indicating its versatility and importance in chemical synthesis (Bi-hui, 2010).
In Synthesis of Complex Compounds
- It also plays a role in the synthesis of complex structures like N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing its utility in creating structurally diverse molecules (Palamarchuk et al., 2019).
Green Chemistry
- The compound contributes to green chemistry by being involved in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. This process highlights the compound's role in developing environmentally friendly synthesis methods (Gilbile et al., 2017).
In Metal-Organic Frameworks
- It is used in the synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands, indicating its application in creating metal-organic frameworks, which are crucial in catalysis and material science (Amadio et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a triazole and pyridine core have been known to exhibit diverse biological activities . They have been found to act as analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory agents . Some of these compounds are also known to be antagonists of angiotensin II receptors .
Mode of Action
It can be inferred from the related compounds that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
2-chloro-3-[4-(chloromethyl)-5-methyltriazol-1-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c1-6-7(5-10)13-14-15(6)8-3-2-4-12-9(8)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPQFUDKYWASDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152248 | |
Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955531-12-0 | |
Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955531-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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